[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-(S)-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a dicyclohexylphosphino group, a phenyl ring, and a tetrahydro-naphthalenyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-(S)-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of the dicyclohexylphosphino group and the subsequent attachment to the phenyl ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-(S)-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
[S®]-N-(S)-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in various catalytic reactions, including cross-coupling reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of [S®]-N-(S)-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The dicyclohexylphosphino group plays a crucial role in its binding affinity and reactivity, allowing it to participate in various chemical reactions and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
SPhos: A similar compound with a dicyclohexylphosphino group, used in similar catalytic applications.
XPhos: Another related compound with a different phosphine ligand, offering unique reactivity and selectivity.
Uniqueness
[S®]-N-(S)-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide stands out due to its specific structural features, which provide distinct advantages in terms of reactivity and selectivity in various chemical reactions. Its unique combination of functional groups allows for versatile applications in different fields of research and industry .
Properties
Molecular Formula |
C38H58NOPS |
---|---|
Molecular Weight |
607.9 g/mol |
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H58NOPS/c1-36(2,3)42(40)39(8)35(28-23-24-32-33(27-28)38(6,7)26-25-37(32,4)5)31-21-15-16-22-34(31)41(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h15-16,21-24,27,29-30,35H,9-14,17-20,25-26H2,1-8H3/t35-,42+/m0/s1 |
InChI Key |
KJJBMPNUOFUJHV-OFGIETDASA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N(C)[S@](=O)C(C)(C)C)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
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